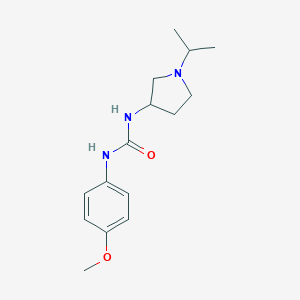
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, also known as IPMP or Darifenacin, is a selective M3 muscarinic receptor antagonist that is used in the treatment of overactive bladder syndrome. This compound was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea acts as a selective antagonist of the M3 muscarinic receptor, which is primarily responsible for mediating the contractions of smooth muscle in the bladder. By blocking this receptor, 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea reduces the involuntary contractions of the bladder and thereby reduces the symptoms of overactive bladder syndrome.
Biochemische Und Physiologische Effekte
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the activity of acetylcholine in the bladder, which is responsible for mediating the contractions of smooth muscle. Additionally, 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to reduce the release of inflammatory cytokines, which may contribute to the development of overactive bladder syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is its selectivity for the M3 muscarinic receptor, which allows for targeted therapy for overactive bladder syndrome. Additionally, 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has a relatively long half-life, which allows for once-daily dosing. However, one limitation of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is its potential for drug-drug interactions, particularly with other drugs that affect the metabolism of cytochrome P450 enzymes.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea. One area of interest is the potential use of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in the treatment of other conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease. Additionally, there is ongoing research into the development of new muscarinic receptor antagonists with improved selectivity and efficacy. Finally, there is ongoing research into the mechanisms underlying overactive bladder syndrome, which may lead to the development of new therapies for this condition.
Synthesemethoden
The synthesis of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea involves the reaction of 1-isopropyl-3-pyrrolidinone with p-methoxyphenyl isocyanate in the presence of a base catalyst such as sodium hydride or potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of overactive bladder syndrome. It has been shown to effectively reduce urinary frequency, urgency, and incontinence in patients with this condition. Additionally, 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been investigated for its potential use in the treatment of other conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease.
Eigenschaften
CAS-Nummer |
19996-76-0 |
|---|---|
Produktname |
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Molekularformel |
C15H23N3O2 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)18-9-8-13(10-18)17-15(19)16-12-4-6-14(20-3)7-5-12/h4-7,11,13H,8-10H2,1-3H3,(H2,16,17,19) |
InChI-Schlüssel |
JIIGWQBOYHOOMD-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
Synonyme |
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



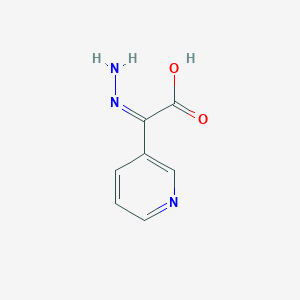
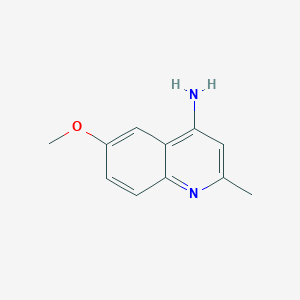

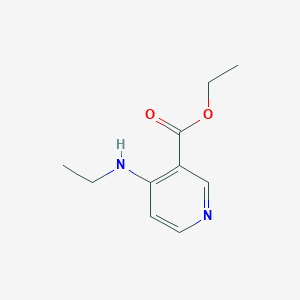
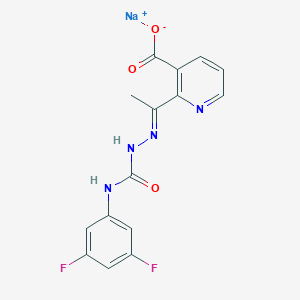
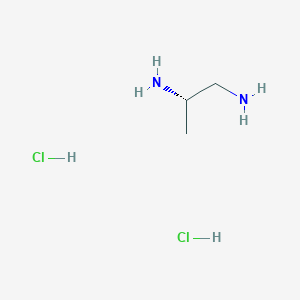
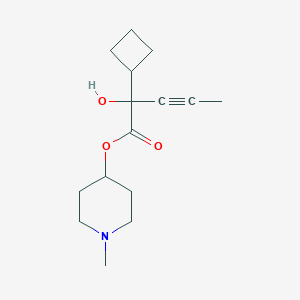
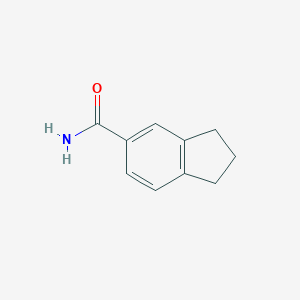
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
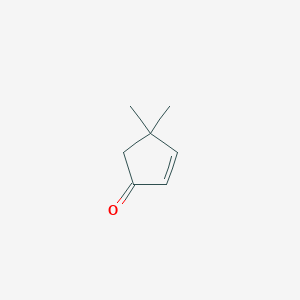
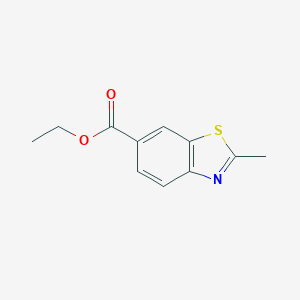
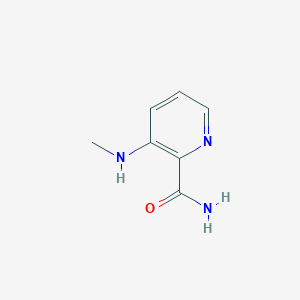
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)